

Application Note: Mass Spectrometry of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

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Compound of Interest

Compound Name: 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

Cat. No.: B1450768

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Introduction

6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone class of molecules. Quinazolinone derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The structural characterization of these compounds is a critical step in their development and quality control. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing precise information on molecular weight and structure through fragmentation analysis.[3] This application note provides a detailed guide to the mass spectrometric analysis of **6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one**, covering sample preparation, instrumentation, and interpretation of mass spectra obtained via Electrospray Ionization (ESI), Tandem Mass Spectrometry (MS/MS), and High-Resolution Mass Spectrometry (HRMS).

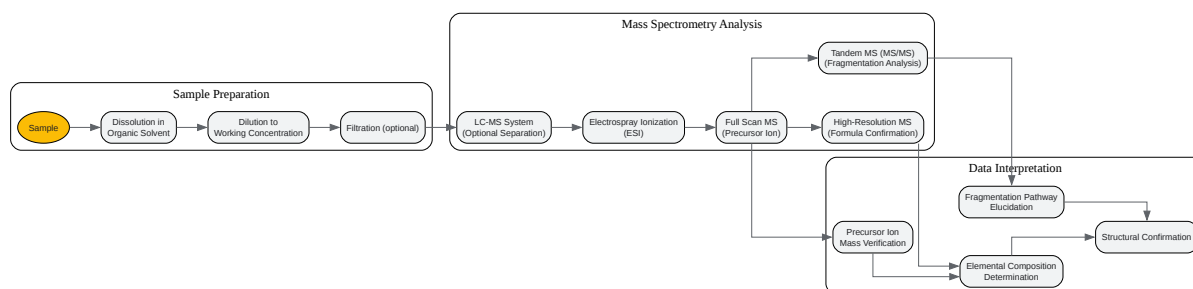
Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₄ N ₂ O ₃	[4][5]
Molecular Weight	282.29 g/mol	[4][5][6]
Monoisotopic Mass	282.10044231 Da	[7]
Appearance	White to light yellow crystalline powder	[4]
Solubility	Soluble in common organic solvents (e.g., ethanol, chloroform), poorly soluble in water.	[4]

Experimental Workflow for Mass Spectrometric Analysis

The following diagram outlines a typical workflow for the comprehensive mass spectrometric analysis of **6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one**.



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Caption: A typical workflow for the mass spectrometric analysis of **6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one**.

Protocols

Sample Preparation

Proper sample preparation is critical to ensure high-quality, reproducible mass spectra by minimizing matrix effects and ensuring compatibility with the ionization source.^{[8][9]}

Objective: To prepare a solution of **6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one** suitable for infusion or LC-MS analysis.

Materials:

- **6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one** solid standard

- HPLC-grade methanol or acetonitrile
- HPLC-grade water
- Formic acid (optional, for enhancing protonation)
- Volumetric flasks and pipettes
- Syringe filters (0.22 μm)

Protocol:

- Stock Solution Preparation (e.g., 1 mg/mL):
 - Accurately weigh 1.0 mg of **6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one**.
 - Dissolve the solid in 1.0 mL of methanol or acetonitrile in a clean vial. Vortex to ensure complete dissolution.
- Working Solution Preparation (e.g., 1 $\mu\text{g/mL}$):
 - Pipette 10 μL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
 - Dilute to the mark with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
 - For positive ion mode ESI, adding 0.1% formic acid to the final solution can improve ionization efficiency.[\[10\]](#)
- Filtration:
 - If any particulate matter is observed, filter the working solution through a 0.22 μm syringe filter before introduction into the mass spectrometer.

Mass Spectrometry Analysis

This section details the instrumental parameters for acquiring full scan, high-resolution, and tandem mass spectra. The use of electrospray ionization (ESI) is recommended as it is a soft ionization technique suitable for polar, non-volatile compounds like quinazolinone derivatives. [\[11\]](#)[\[12\]](#)

Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is ideal.

Ionization Mode: Positive Electrospray Ionization (ESI+)

Typical Instrument Parameters:

Parameter	Recommended Value	Rationale
Capillary Voltage	3.5 - 4.5 kV	Optimizes the electrospray process for stable ion generation.
Cone Voltage	20 - 40 V	Can be adjusted to control in-source fragmentation.
Source Temperature	120 - 150 °C	Aids in the desolvation of the charged droplets.
Desolvation Gas Flow	600 - 800 L/hr	Facilitates efficient solvent evaporation.
Desolvation Temperature	350 - 500 °C	Higher temperature for complete desolvation of the analyte ions.
Scan Range (Full Scan MS)	m/z 100 - 500	To detect the protonated molecule and potential low-mass fragments.
Collision Energy (MS/MS)	10 - 40 eV	Ramped or set at discrete values to induce fragmentation and obtain a comprehensive fragmentation pattern.

Results and Discussion

Full Scan Mass Spectrum

In positive ion ESI mode, **6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one** is expected to be readily protonated, primarily on one of the nitrogen atoms of the quinazolinone ring system.^[13]

The full scan mass spectrum will be dominated by the protonated molecular ion $[M+H]^+$.

- Expected $[M+H]^+$: m/z 283.1077

The observation of this ion confirms the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of the molecule.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Ion	Calculated Exact Mass	Observed Mass (example)	Mass Error (ppm)
$[C_{16}H_{15}N_2O_3]^+$	283.1077	283.1075	-0.7

A low mass error (typically < 5 ppm) provides strong evidence for the assigned molecular formula.

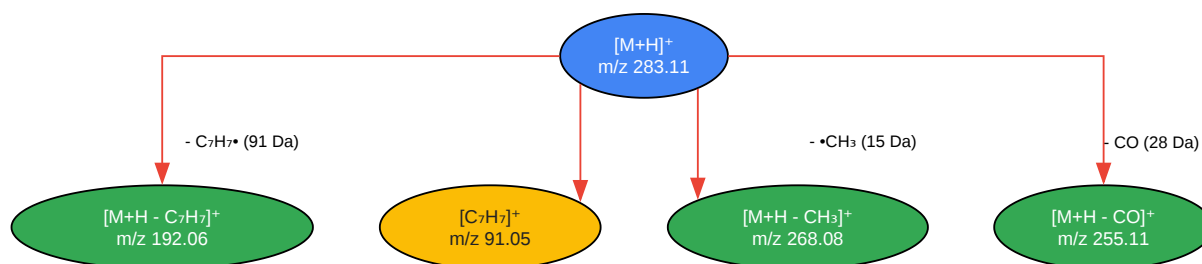
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 283.1077 provides structural information through collision-induced dissociation (CID). The fragmentation of quinazolinone derivatives is often predictable and provides key structural insights.[\[17\]](#)[\[18\]](#)[\[19\]](#) For **6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one**, the benzyloxy group is a likely site for initial fragmentation due to the relative stability of the resulting benzyl cation.

Predicted Major Fragmentation Pathways:

- **Loss of the Benzyl Group:** The most prominent fragmentation is expected to be the cleavage of the C-O bond of the benzyloxy group, leading to the loss of a neutral toluene molecule (C_7H_8 , 92 Da) or a benzyl radical ($C_7H_7^\bullet$, 91 Da) and formation of a stable radical cation or a protonated quinazolinone with a hydroxyl group. A more likely pathway is the formation of a stable benzyl cation ($C_7H_7^+$, m/z 91) and a neutral quinazolinone radical. Another possibility is the loss of the benzyl group with a hydrogen rearrangement to form a phenol. A key fragment is expected from the loss of the benzyl group, resulting in an ion at m/z 191.[\[6\]](#)

- **Loss of the Methoxy Group:** Cleavage of the methoxy group can occur, leading to the loss of a methyl radical ($\bullet\text{CH}_3$, 15 Da) or formaldehyde (CH_2O , 30 Da) through more complex rearrangements. Loss of a methyl radical from the precursor ion would result in an ion at m/z 268.
- **Cleavage of the Quinazolinone Ring:** Further fragmentation can involve the characteristic cleavage of the quinazolinone ring system.



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Caption: Predicted fragmentation pathway of protonated **6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one**.

Summary of Expected Fragment Ions:

m/z (calculated)	Proposed Structure/Loss
283.11	$[\text{M}+\text{H}]^+$
192.06	$[\text{M}+\text{H} - \text{C}_7\text{H}_7]^+$ (Loss of benzyl radical)
91.05	$[\text{C}_7\text{H}_7]^+$ (Benzyl cation)
268.08	$[\text{M}+\text{H} - \text{CH}_3]^+$ (Loss of methyl radical from methoxy group)
255.11	$[\text{M}+\text{H} - \text{CO}]^+$ (Loss of carbon monoxide from the quinazolinone ring)

The relative abundances of these fragment ions will depend on the collision energy used. The presence of the characteristic benzyl cation at m/z 91 is a strong indicator of the benzyloxy substituent. The analysis of fragmentation patterns of similar structures, such as gefitinib and erlotinib, supports these predicted cleavage pathways.[20][21][22][23]

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of **6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one**. By employing a combination of high-resolution mass spectrometry and tandem mass spectrometry, researchers can confidently confirm the identity and structure of this compound. The detailed protocols and expected fragmentation patterns serve as a valuable resource for scientists and professionals in drug development and chemical analysis, ensuring the scientific integrity and accuracy of their findings.

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